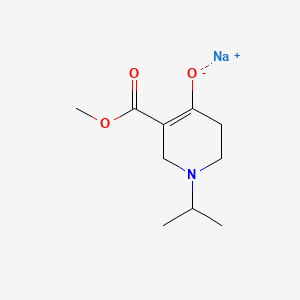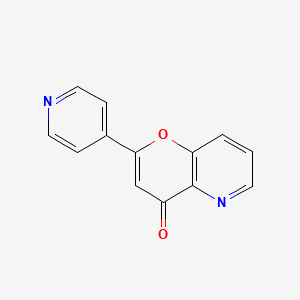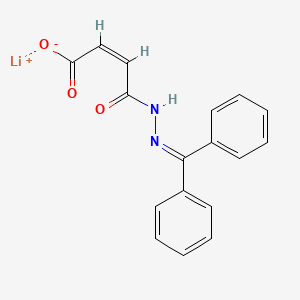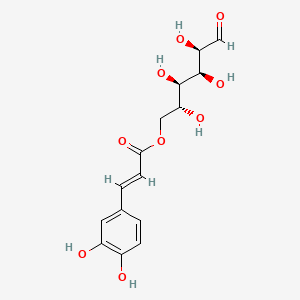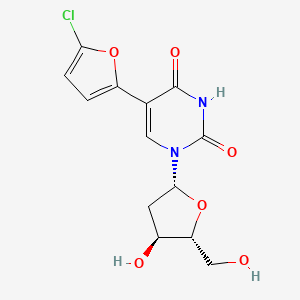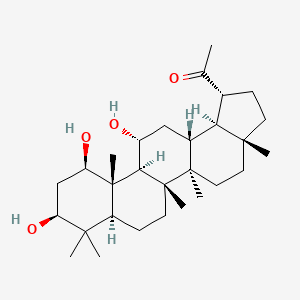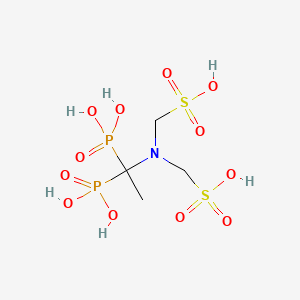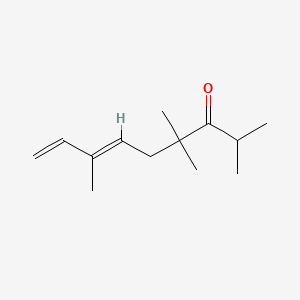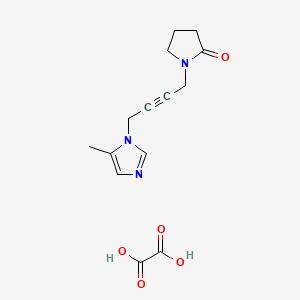
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The ethanedioate (oxalate) salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone core, followed by the introduction of the imidazole moiety and the butynyl group. Common reagents used in these reactions include alkyl halides, imidazole derivatives, and acetylene compounds. The final step involves the formation of the ethanedioate salt by reacting the compound with oxalic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate involves its interaction with specific molecular targets and pathways. The imidazole moiety may bind to enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target molecules, leading to changes in their function. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone cores but different substituents.
Imidazole derivatives: Compounds with imidazole rings and various functional groups.
Butynyl compounds: Molecules containing butynyl groups with different chemical backbones.
Uniqueness
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate is unique due to the combination of its pyrrolidinone core, imidazole moiety, and butynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
134594-85-7 |
|---|---|
Molecular Formula |
C14H17N3O5 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-[4-(5-methylimidazol-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/C12H15N3O.C2H2O4/c1-11-9-13-10-15(11)7-3-2-6-14-8-4-5-12(14)16;3-1(4)2(5)6/h9-10H,4-8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LWGHQMQBCITRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1CC#CCN2CCCC2=O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




